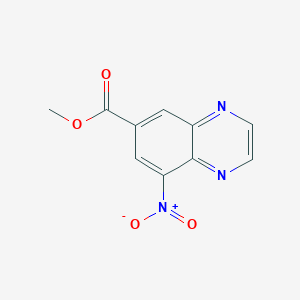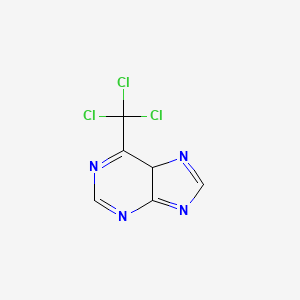
2-Bromoindolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoindolizine-3-carboxylic acid is a heterocyclic organic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a bromine atom at the second position and a carboxylic acid group at the third position of the indolizine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoindolizine-3-carboxylic acid typically involves the bromination of indolizine-3-carboxylic acid. One common method is the reaction of indolizine-3-carboxylic acid with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted indolizines
- Carboxylates and alcohols
- Biaryl compounds from coupling reactions
科学的研究の応用
2-Bromoindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 2-Bromoindolizine-3-carboxylic acid largely depends on its interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Indolizine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloroindolizine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-Iodoindolizine-3-carboxylic acid: Contains an iodine atom, making it more reactive in certain coupling reactions compared to the bromine analog.
Uniqueness: 2-Bromoindolizine-3-carboxylic acid is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in scientific research.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
2-bromoindolizine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-7-5-6-3-1-2-4-11(6)8(7)9(12)13/h1-5H,(H,12,13) |
InChIキー |
UKLABZYBJAAJBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(N2C=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)
